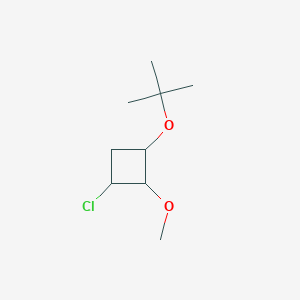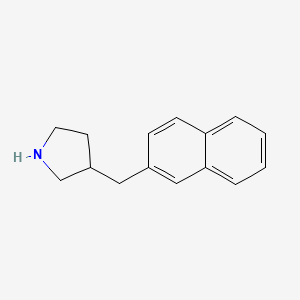
3-(2-(Methylthio)phenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Methylthio)phenoxy)pyrrolidine is a complex organic compound featuring a phenoxy group linked to a pyrrolidine ring through a methylthio bridge. This unique structure lends itself to various chemical reactions and applications across multiple fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis of 3-(2-(Methylthio)phenoxy)pyrrolidine typically begins with the preparation of the phenoxy intermediate. This involves the reaction of 2-bromomethylthiophenol with sodium phenoxide, yielding 2-(methylthio)phenol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with 1-chloropyrrolidine in the presence of a base such as potassium carbonate, leading to the formation of this compound.
Reaction Conditions: The entire synthesis is usually conducted under inert atmosphere conditions with temperatures ranging from 20°C to 80°C.
Industrial Production Methods
Scale-Up: In industrial settings, the same synthetic route can be scaled up using large reactors, ensuring controlled addition of reagents and effective mixing.
Purification: Purification is typically carried out using column chromatography or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-(2-(Methylthio)phenoxy)pyrrolidine can undergo oxidation reactions where the sulfur atom in the methylthio group is oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride, focusing on reducing the phenoxy group or the pyrrolidine ring.
Substitution: It participates in nucleophilic substitution reactions, especially at the aromatic ring where the methylthio group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, meta-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) for reduction.
Nucleophiles: Sodium methoxide, potassium hydroxide for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: Formed from oxidation.
Reductive Products: Include various alcohols or amines depending on the reduction pathway.
Substituted Derivatives: Phenolic or other nucleophilic groups substituting the methylthio group.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in transition metal catalyzed reactions.
Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Acts as a potential inhibitor for various enzymes due to its unique structure.
Medicine
Pharmaceuticals: Explored as a scaffold for developing new therapeutic agents.
Industry
Materials Science: Applied in the development of novel materials due to its unique chemical properties.
Mechanism of Action
3-(2-(Methylthio)phenoxy)pyrrolidine's activity often involves binding to molecular targets such as enzymes or receptors. The mechanism by which it exerts its effects generally includes:
Molecular Targets: Binding to active sites or allosteric sites on proteins, altering their activity.
Pathways: Modulating signaling pathways within biological systems, affecting biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)phenol: Shares the methylthio group but lacks the pyrrolidine ring.
Pyrrolidine: Lacks the phenoxy group, providing a more simplified structure.
Phenoxy derivatives: Other phenoxy compounds that may or may not contain sulfur or pyrrolidine.
Unique Features
Combined Structure: The presence of both a phenoxy and pyrrolidine ring with a methylthio bridge is relatively unique.
Versatility: This unique structure enables a wide range of chemical reactivity and application.
Properties
Molecular Formula |
C11H15NOS |
|---|---|
Molecular Weight |
209.31 g/mol |
IUPAC Name |
3-(2-methylsulfanylphenoxy)pyrrolidine |
InChI |
InChI=1S/C11H15NOS/c1-14-11-5-3-2-4-10(11)13-9-6-7-12-8-9/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
RXDSGOXKISNJTO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC=C1OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


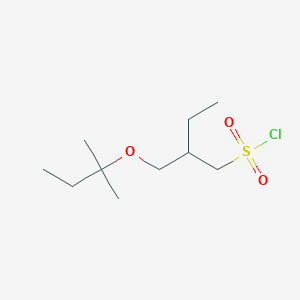
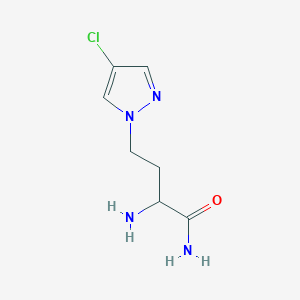

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)
![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)

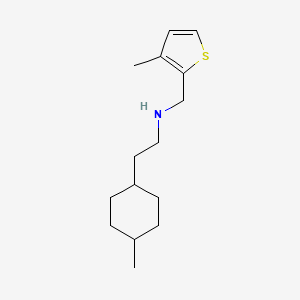
![2-({1-[(Tert-butoxy)carbonyl]azetidin-3-yl}oxy)propanoicacid](/img/structure/B15310931.png)

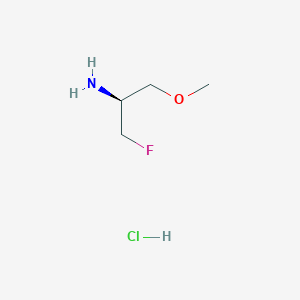
![Benzyl (4-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B15310946.png)
